3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core and a carboxamide substituent. Such derivatives are historically explored as modulators of muscarinic acetylcholine receptors (e.g., M4) and antimicrobial agents .
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-7-5-8(2)19-16-12(7)13(18)14(23-16)15(22)20-10-6-9(17)3-4-11(10)21/h3-6,21H,18H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXZQAWURWPZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.
- Molecular Formula : C16H14ClN3O2S
- Molecular Weight : 347.8 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the thieno[2,3-b]pyridine scaffold plays a crucial role in its pharmacological effects. The presence of the chloro and hydroxyl groups enhances its binding affinity to specific receptors and enzymes.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that derivatives of thieno[2,3-b]pyridine showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative and target organism .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the inhibition of tubulin polymerization and modulation of apoptotic pathways. For instance, related compounds have shown IC50 values as low as 0.004 µM in T47D human breast cancer cells .
3. Anti-inflammatory Effects
In vivo studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. It was observed to reduce edema in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of derivatives based on the thieno[2,3-b]pyridine structure. The results indicated that compounds with similar functional groups to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 0.5 | Staphylococcus aureus |
| B | 1 | Escherichia coli |
| C | 4 | Pseudomonas aeruginosa |
Case Study 2: Cancer Cell Apoptosis
In a study assessing the cytotoxic effects on various cancer cell lines, derivatives were tested for their ability to induce apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| X | MCF7 | 0.008 |
| Y | HCT116 | 0.002 |
| Z | PC3 | 0.004 |
These findings support the hypothesis that modifications on the thieno[2,3-b]pyridine structure can lead to enhanced anticancer activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological activity and PK profiles of thieno[2,3-b]pyridine carboxamides are highly dependent on the aryl/alkyl substituents at the N-position. Key analogs include:
Key Observations :
- Hydroxyl Group Impact : The 2-hydroxyphenyl group in the target compound may enhance solubility or receptor binding via hydrogen bonding compared to chlorobenzyl (VU0010010) or methoxybenzyl (VU0152100) analogs .
- Biological Specificity: Substituents direct activity toward distinct targets. For example, M4 modulators (VU0010010, VU0152100) contrast with antimicrobial derivatives (e.g., 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide) .
Pharmacological and Functional Differences
- LY2033298, with a cyclopropylamide and chloro/methoxy groups, shows high purity and potency, suggesting substituent positioning critically affects receptor interaction .
- Antimicrobial Activity: Analogs with distyryl or styryl groups (e.g., 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide) exhibit insecticidal activity against Aphis craccivora, highlighting the role of hydrophobic substituents in agrochemical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
